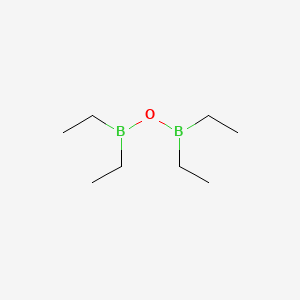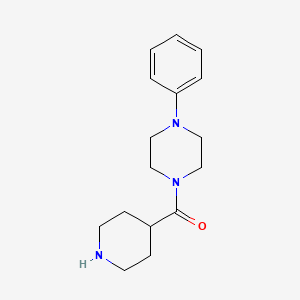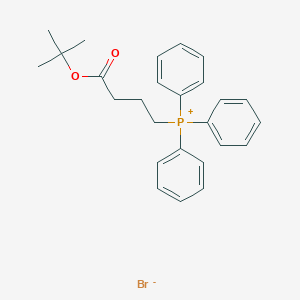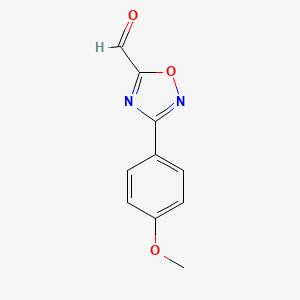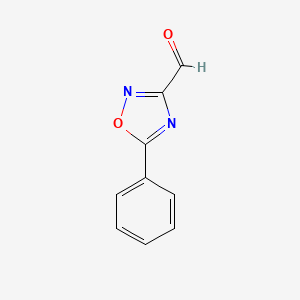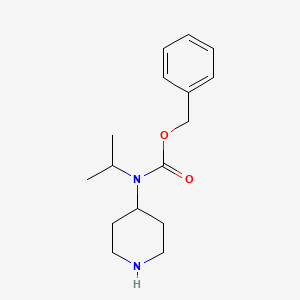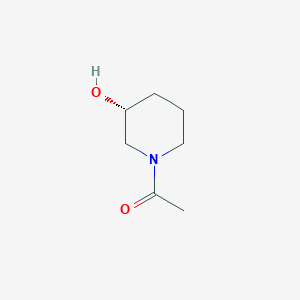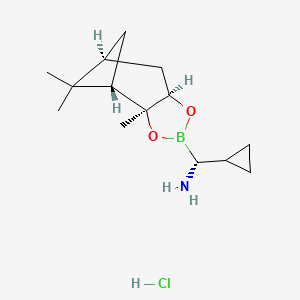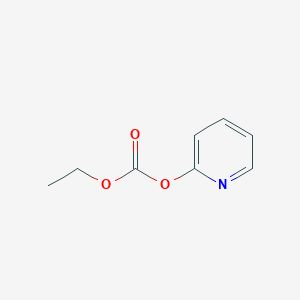
Ethyl Pyridin-2-yl Carbonate
Übersicht
Beschreibung
Ethyl Pyridin-2-yl Carbonate is a chemical compound with the molecular formula C9H11NO2 . It is also known as Ethyl 2-pyridineacetate . The compound is used in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)Cc1ccccn1 . The compound has a molecular weight of 165.19 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.497 , a boiling point of 70 °C at 0.05 mmHg , and a density of 1.084 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
1. Polymer Chemistry Applications
Ethyl pyridin-2-yl carbonate shows potential in polymer chemistry. For instance, 2-(pyridin-2-yl)ethanol, closely related to this compound, has been identified as an effective protecting group for methacrylic acid. This group can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C, making it useful for the synthesis and modification of polymers (Elladiou & Patrickios, 2012). Similarly, 2-(pyridin-2-yl)ethyl methacrylate, a derivative, demonstrates significant use in reversible addition–fragmentation chain transfer polymerization (Pafiti, Elladiou, & Patrickios, 2014).
2. Organic Synthesis and Catalysis
This compound finds applications in organic synthesis and catalysis. For example, a palladium-catalyzed regioselective coupling reaction involving ethyl 2-(pyridin-2-yl)acetate derivatives leads to C-3 benzylated indolizines (Yang, Wu, & Fang, 2018). Furthermore, its derivative, ethyl 2-(pyridin-2-yl)acetates, participates in multi-component catalysis for synthesizing highly functionalized compounds (Li, Chen, Fan, Wei, & Yan, 2019).
3. Material Science and Luminescence Studies
In material science, particularly in luminescence studies, this compound derivatives have shown significant promise. For instance, pyridine-based monomers with polycarbonate backbones demonstrate the ability to sensitize LnIII-centered emission, which is essential in the study of luminescent materials (Tigaa, Aerken, Fuchs, & Bettencourt-Dias, 2017).
4. Coordination Chemistry and Metal Complex Synthesis
This compound and its derivatives are valuable in the synthesis of metal complexes in coordination chemistry. For example, derivatives like 4-ethyl-1-(pyridin-2-yl) thiosemicarbazide, closely related to this compound, have been used to synthesize various copper complexes, demonstrating significant antibacterial activity (Hassanien, Gabr, Abdel‐Rhman, & El-asmy, 2008).
Safety and Hazards
Ethyl Pyridin-2-yl Carbonate may cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors when handling this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl pyridin-2-yl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-11-8(10)12-7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHJARMLGZROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



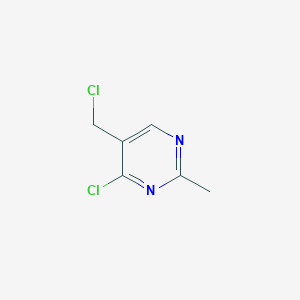
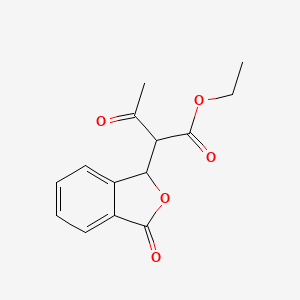
![5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3281234.png)
